methyl 2-{[(4-bromophenyl)methyl]amino}acetate
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Overview
Description
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid and contains a bromine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl phenylacetate with bromine to form methyl 2-(4-bromophenyl)acetate . This intermediate is then reacted with methylamine to yield the final product. The reaction conditions typically involve the use of solvents such as toluene and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation and recrystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(4-bromophenyl)methyl]amino}acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-{[(4-bromophenyl)methyl]amino}acetate can be compared with other similar compounds, such as:
Methyl 2-(4-bromophenyl)acetate: Lacks the amino group, making it less versatile in biological applications.
Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate: Contains a chlorine atom instead of bromine, which can affect its reactivity and binding properties.
Methyl 2-{[(4-fluorophenyl)methyl]amino}acetate: Contains a fluorine atom, which can influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1019504-64-3 |
---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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